rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis
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Overview
Description
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, is a chiral compound with potential applications in various scientific fields. This compound features a benzofuran ring, which is a fused aromatic system, and a methanamine group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Methanamine Group: This step often involves reductive amination, where an amine is introduced to the benzofuran ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzofuran rings.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, trans
- [(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine free base
- [(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol
Uniqueness
rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both a benzofuran ring and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5,7,10H,6,11H2,1H3;1H |
InChI Key |
FPCCLEPTIDAFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CN.Cl |
Origin of Product |
United States |
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